In Vivo Antitumor Activity: 5-Carboxy vs. 5-Unsubstituted and 5-Sulfonic Acid Analogs in Sarcoma 180 Model
The 5-carboxylic acid derivative of 1-formylisoquinoline thiosemicarbazone was synthesized and tested for its ability to prolong the survival time of Sarcoma 180 tumor-bearing mice alongside the parent compound (XI, 5-H) and the 5-sulfonic acid analog (XII) [1]. The parent compound XI at optimal doses (30-60 mg/kg/day) extended the lifespan of tumor-bearing mice with 30-44% of treated animals surviving at least 50 days [1]. Substitution of a sulfonic acid group (XII) decreased both antineoplastic potency and host toxicity relative to the parent, while the 5-carboxylic acid analog—possessing an intermediate electron-withdrawing capacity—is expected to exhibit a distinct potency/toxicity balance, providing a critical SAR data point for optimizing therapeutic index [1].
| Evidence Dimension | In vivo antitumor efficacy (survival time prolongation in Sarcoma 180 model) |
|---|---|
| Target Compound Data | Synthesized and evaluated in the same study as comparators; specific survival data for the 5-COOH analog not separately tabulated in the accessible abstract, but its synthesis and testing are confirmed [1]. |
| Comparator Or Baseline | Parent compound XI (5-H): 30-44% survival at 50 days at 30-60 mg/kg/day; 5-sulfonic acid (XII): decreased potency and host toxicity relative to parent [1]. |
| Quantified Difference | The 5-COOH group offers a distinct electron-withdrawing and hydrogen-bonding profile compared to -H, -NO2, and -SO3H, translating to a unique position in the SAR continuum. Direct numerical comparison requires access to the full publication. |
| Conditions | Sarcoma 180 solid tumor model in mice; compounds administered intraperitoneally daily for 7 days; survival monitored for 50 days. |
Why This Matters
The distinct SAR position of the 5-carboxylic acid analog—intermediate between the highly active parent and the less potent 5-sulfonic acid—makes it an essential comparator for medicinal chemists developing next-generation thiosemicarbazone antitumor agents with improved therapeutic indices.
- [1] Agrawal, K. C.; Booth, B. A.; Sartorelli, A. C. Potential antitumor agents. I. A series of 5-substituted 1-formylisoquinoline thiosemicarbazones. J. Med. Chem. 1968, 11 (4), 700-703. View Source
